N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide
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Overview
Description
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide is a complex organic compound with a unique structure that includes an azo group, a cyano group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Coumarin Derivatives: These compounds also have significant biological and pharmaceutical properties.
Uniqueness
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
72362-98-2 |
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Molecular Formula |
C23H31N5O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[(2S,3S,4R,5R)-5-cyano-1-hexyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl]diazenyl]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C23H31N5O3/c1-4-6-7-8-14-28-22(30)19(15-24)16(3)20(23(28)31)27-26-18-11-9-17(10-12-18)21(29)25-13-5-2/h5,9-12,16,19-20,23,31H,2,4,6-8,13-14H2,1,3H3,(H,25,29)/t16-,19+,20+,23+/m1/s1 |
InChI Key |
FZZPUHMCWIQHCP-LLPLAXKASA-N |
Isomeric SMILES |
CCCCCCN1[C@H]([C@H]([C@@H]([C@@H](C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O |
Canonical SMILES |
CCCCCCN1C(C(C(C(C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O |
Origin of Product |
United States |
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